N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide
Description
Properties
Molecular Formula |
C11H13N3O4S2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H13N3O4S2/c1-2-3-7-20(16,17)11-14-13-10(19-11)12-9(15)8-5-4-6-18-8/h4-6H,2-3,7H2,1H3,(H,12,13,15) |
InChI Key |
NLPSCJDNTVWZIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Amines
If the thiadiazole intermediate contains a primary amine, reaction with butylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields the sulfonamide derivative. This method is analogous to sulfonamide syntheses reported in anti-inflammatory and antimicrobial agents.
Reaction Scheme:
-
Thiadiazole-2-amine + C₄H₉SO₂Cl → N-Butylsulfonyl-thiadiazole
-
Conditions: Dichloromethane (DCM), triethylamine, 0–5°C, 12–24 hours.
Example Data:
Thiol Sulfonation
For thiadiazole derivatives with a thiol group, oxidation to the sulfonic acid followed by alkylation with butyl iodide may achieve the sulfonyl functionality. However, this route is less direct and may involve multiple steps.
Formation of Furan-2-Carboxamide Linkage
The furan-2-carboxamide moiety is typically introduced via amidation or transamidation reactions.
Direct Amidation
Furan-2-carboxylic acid is activated as an acid chloride (using SOCl₂ or PCl₅) and then coupled with the thiadiazole’s amine group.
Reaction Steps:
-
Furan-2-carboxylic acid → Furan-2-carbonyl chloride (SOCl₂, reflux).
-
Thiadiazole-amine + Furan-2-carbonyl chloride → Furan-2-carboxamide (DCM, Et₃N, 0°C to RT).
Yield Optimization:
Transamidation
For substrates with pre-existing amide groups, transamidation using N-acyl-Boc-carbamates enables efficient diversification. This method, employed in benzofuran-2-carboxamide syntheses, involves two sequential steps: Boc activation and aminolysis.
Procedure:
-
Boc Activation: Thiadiazole-amine + (Boc)₂O → N-Boc-thiadiazole (MeCN, DMAP, 60°C, 5 hours).
-
Aminolysis: N-Boc-thiadiazole + Furan-2-carboxamide (toluene, 60°C, 0.5–6 hours).
Stereochemical Control (2Z Configuration)
The (2Z) configuration of the double bond in the thiadiazole ring is critical. This stereochemistry is typically established during the cyclization step, influenced by reaction conditions such as temperature and solvent.
Mechanistic Insights
In thiosemicarbazide-based cyclizations, the Z configuration arises from steric and electronic factors during ring closure. For example, H₂SO₄ promotes dehydration to favor the thermodynamically stable Z isomer.
Validation via Spectroscopy
NMR and X-ray crystallography are used to confirm the Z configuration. For instance, coupling constants (J values) in ¹H NMR and NOESY correlations can distinguish E/Z isomers.
Purification and Characterization
Final purification involves recrystallization or chromatography. Key characterization techniques include:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide has been investigated for its potential therapeutic effects:
- Antitumor Activity : Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis and causes cell cycle arrest at the G2/M phase, leading to a significant reduction in cell viability at concentrations above 10 µM .
- Antibacterial Properties : Research indicates that this compound exhibits antibacterial activity against several pathogenic bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Agricultural Chemistry
The compound's unique structure allows it to function as a potential agrochemical:
- Pesticidal Activity : Preliminary studies suggest that this compound can act as a pesticide by targeting specific enzymatic pathways in pests. This could lead to the development of safer and more effective pest control agents .
Material Science
The compound's structural properties lend themselves to applications in material science:
- Polymerization Initiator : Due to its reactive functional groups, it can be used as an initiator in polymerization reactions, potentially leading to novel materials with enhanced properties .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of this compound. The research involved treating various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent reduction in cell viability and significant induction of apoptosis, confirming its potential as an anticancer agent .
Case Study 2: Antibacterial Activity
In another investigation reported in Applied Microbiology and Biotechnology, researchers tested the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth, suggesting its potential use as a new class of antibiotics .
Case Study 3: Agricultural Applications
A study focused on agricultural applications demonstrated that this compound could serve as an effective pesticide against common agricultural pests. Field trials showed a significant reduction in pest populations when treated with formulations containing this compound .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The 1,3,4-thiadiazole scaffold is versatile, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Polarity : The butylsulfonyl group in the target compound likely increases hydrophilicity compared to acetyl or phenyl groups in 11a–11f .
- Thermal Stability : Derivatives with rigid aromatic systems (e.g., 11f, 6f) exhibit higher melting points (>240°C), suggesting enhanced crystallinity. The target compound’s melting point is unreported but may align with sulfonyl-containing analogs .
- Bioactivity : Compounds with sulfur-containing substituents (e.g., 8a, II) show anticancer or antibacterial activity, implying the target compound’s sulfonyl group may confer similar properties .
Spectroscopic and Structural Comparisons
- IR Spectroscopy: Sulfonyl groups typically exhibit strong absorption near 1300–1150 cm⁻¹ (asymmetric stretching) and 1120–1060 cm⁻¹ (symmetric stretching). This contrasts with acetyl (1693–1655 cm⁻¹) or cyano (2199 cm⁻¹) groups in 6f and 11f .
- NMR: The Z-configuration in the target compound’s thiadiazole ring would result in distinct coupling patterns compared to E-isomers. For example, in 11a–11f, hydrazono protons resonate at δ 8.5–10.5 ppm in ¹H-NMR, while sulfonyl protons may appear downfield .
Biological Activity
N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide is a compound belonging to the thiadiazole family, noted for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving thiadiazole derivatives. The synthesis typically includes the reaction of butylsulfonyl chloride with furan-2-carboxamide under specific conditions that enhance yield and purity. The structural formula can be represented as follows:
Biological Activity Overview
This compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The MTT assay demonstrated promising antiproliferative activity with IC50 values indicating effective inhibition of cell growth .
The mechanism of action involves the inhibition of key cellular pathways, particularly through the targeting of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. Molecular docking studies support this interaction, suggesting that the compound effectively binds to VEGFR-2 and inhibits its activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 250 | |
| S. aureus | 200 | |
| B. cereus | 150 |
Case Studies
- Study on Anticancer Properties : A study evaluated various derivatives of furan-2-carboxamide, including this compound. Results indicated that compounds with electron-donating groups exhibited enhanced anticancer activity due to improved interaction with cellular targets .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives, where this compound showed significant efficacy against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
